REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=O)[CH3:7].Cl.[NH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][N:2]([CH3:9])[CH2:3][CH2:4][CH2:5][C:6](=[N:11][OH:12])[CH3:7] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CN(CCCC(C)=O)C
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil crystallized
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Type
|
WASH
|
Details
|
The solid was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCC(C)=NO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |